Xanthine monosodium salt, monohydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1196-43-6 |
|---|---|
Molecular Formula |
C5H5N4NaO3 |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
sodium;2-oxo-1,7-dihydropurin-6-olate;hydrate |
InChI |
InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 |
InChI Key |
GZIAFQQFOSYIEY-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)[O-].O.[Na+] |
Other CAS No. |
68738-87-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Xanthine Free Base vs. Sodium Salt in Experimental Systems
Executive Summary
In biochemical research, the choice between Xanthine Free Base (CAS 69-89-6) and Xanthine Sodium Salt (CAS 1196-43-6) is dictated almost exclusively by solubility constraints and pH compatibility .[1][2]
While the free base is the biologically relevant species, its aqueous solubility is negligible (<0.1 mg/mL), rendering it unsuitable for high-concentration stock solutions.[1][2] The sodium salt, often generated in situ via alkaline hydrolysis, achieves solubility up to 50 mg/mL but introduces a high pH burden that must be buffered during experimental application.[2] This guide details the physicochemical distinctions, preparation protocols, and handling strategies to prevent experimental artifacts caused by precipitation ("crashing out").[2]
Part 1: Physicochemical Characterization
The fundamental difference lies in the protonation state of the imidazole ring. Xanthine is amphoteric but predominantly exists in the lactam form at neutral pH. Deprotonation at the N3 position (pKa ~7.5) yields the mono-anionic species, which forms the sodium salt.[1]
Comparative Data Profile
| Feature | Xanthine (Free Base) | Xanthine Sodium Salt |
| CAS Number | 69-89-6 | 1196-43-6 |
| Molecular Weight | 152.11 g/mol | ~174.1 g/mol (Monosodium) |
| Primary Solvent | DMSO (warm), 1M NaOH | Water (pH > 10), 1M NaOH |
| Solubility (Water) | ~0.06 mg/mL (25°C) | >10 mg/mL (pH dependent) |
| Solubility (1M NaOH) | ~50 mg/mL | ~50 mg/mL |
| pKa Values | pKa₁ ≈ 7.5 (N3), pKa₂ ≈ 11.2 (N9) | N/A (Already deprotonated) |
| Stability | Stable solid; solution degrades <24h | Hygroscopic solid; solution stable 1 week @ 4°C |
Molecular Mechanism of Solubilization
The transition from free base to salt is driven by pH. Below pH 7.0, xanthine is protonated and hydrophobic. As pH rises above the pKa of the N3 proton (7.5), the molecule becomes negatively charged, allowing interaction with water dipoles and preventing aggregation.[2]
Figure 1: The reversible solubility equilibrium of Xanthine dependent on pH.[1][2] Maintaining pH > 8.0 is critical to prevent the salt from reverting to the insoluble free base.
Part 2: Critical Handling & Preparation Protocols
Expert Insight: Most commercial "Xanthine Sodium Salt" powders are simply the free base pre-mixed with stoichiometric sodium hydroxide or dried sodium salts. In practice, it is often more reliable to prepare the salt solution in situ from the high-purity free base using NaOH.[1] This ensures exact molarity and fresh solubilization.
Protocol A: Preparation of 50 mg/mL Stock Solution (In Situ Salt)
Use this protocol for Xanthine Oxidase (XO) assays or high-concentration stocks.[1][2]
-
Weighing: Weigh 500 mg of Xanthine Free Base (CAS 69-89-6) into a 50 mL sterile conical tube.
-
Solvent Addition: Add 10 mL of 1.0 M NaOH . Do not use water or PBS.[3]
-
Dissolution: Vortex vigorously. If particles persist, sonicate for 5 minutes (max) or gently warm to 37°C. The solution should become clear and slightly yellow.
-
Checkpoint: If the solution is cloudy, add more NaOH dropwise. The mixture must remain alkaline.
-
-
Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave, as high heat under alkaline conditions can degrade the purine ring.
-
Storage: Aliquot and store at -20°C. Stable for 1 month. Thaw at room temperature; do not heat repeatedly.
Protocol B: Dilution into Assay Buffers (The "Anti-Crash" Method)
The danger zone is diluting the pH 13 stock into a pH 7.4 buffer.
-
Prepare Buffer: Use a strong buffer (e.g., 100 mM Tris or Phosphate) rather than weak buffers (e.g., 10 mM) to resist the pH spike from the NaOH stock.
-
Dropwise Addition: Add the Xanthine/NaOH stock to the buffer while stirring rapidly.
-
Target: Final concentration usually < 1 mM (0.15 mg/mL).
-
-
Visual Check: Hold the tube against a light. Any "swirling" or "smoke" indicates micro-precipitation.
-
Correction: If precipitation occurs, the final pH is likely < 7.5. Adjust buffer pH higher (pH 8.0 is safer for Xanthine solubility) or reduce Xanthine concentration.
-
Part 3: Application-Specific Workflows
Enzymatic Assays (Xanthine Oxidase)
In XO assays, Xanthine is the substrate.[4][5][6][7][8][9] If the substrate precipitates, the effective concentration drops, leading to artificially low
-
Substrate Prep: Dilute the 50 mg/mL NaOH stock to a working concentration (e.g., 150 µM) using 50 mM Tris-HCl pH 7.5 .
-
Timing: Prepare the working solution immediately before the assay. Do not store the diluted substrate at 4°C overnight, as the pH shift and cold temperature will induce crystallization.
Cell Culture (Metabolic Selection)
Xanthine is used in specific nucleotide salvage pathway studies.
-
Media Compatibility: When adding to cell culture media (pH 7.2–7.4), the high pH of the stock can cause localized cell death or media precipitation.
-
Intermediate Dilution: Dilute the NaOH stock 1:10 in PBS (pH 8.0) before adding to the final media vessel. This "steps down" the pH shock.
Figure 2: Decision tree for solvent selection based on experimental application. Note that DMSO solubility is significantly lower than NaOH.[1]
Part 4: Troubleshooting & Stability
The "Crash Out" Phenomenon
The most common failure mode is the "Crash Out." This occurs when a researcher adds the NaOH-solubilized Xanthine into a buffer with insufficient buffering capacity.[1] The NaOH is neutralized, the local pH drops below 7.5, and Xanthine instantly reverts to its insoluble free base form.[2]
Self-Validating Check: Before adding enzyme or cells, measure the absorbance of your substrate solution at 270 nm .[1]
-
Consistent OD: Solution is stable.
-
Decreasing OD: Micro-precipitation is settling out.[1]
-
Scattering (Non-zero OD at 350-400 nm): Particulate matter is present.[1] Discard and re-make.
Storage
-
Powder: Store Free Base and Sodium Salt at Room Temperature, desiccated.
-
Solution: 1M NaOH stocks are stable at -20°C for 1 month. Aqueous dilutions (pH 7.5) are unstable and must be used same-day.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1188, Xanthine.[1] PubChem. Available at: [Link][1]
-
McCord, J. M., & Fridovich, I. (1969).[1][2][4][10] Superoxide dismutase: An enzymic function for erythrocuprein (hemocuprein).[10] Journal of Biological Chemistry, 244(22), 6049-6055.[1][2][4] (Foundational paper for XO assays).
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. Xanthine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. biogot.com [biogot.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Operational Handling and Safety Profile: Xanthine Monosodium Salt Monohydrate
Executive Summary & Technical Context[1][2][3][4][5][6]
Xanthine monosodium salt monohydrate is the solubilized, salt-form derivative of Xanthine (3,7-dihydro-1H-purine-2,6-dione). In drug discovery and enzymology, it serves as the primary substrate for Xanthine Oxidase (XO) assays, a critical target in the treatment of gout (hyperuricemia) and oxidative stress research.
While the parent compound, Xanthine, is notoriously insoluble in aqueous media at neutral pH, the monosodium salt improves handling. However, it is not a "drop-in" soluble reagent. Its stability and solubility are strictly pH-dependent. This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory protocols to ensure experimental reproducibility and operator safety.
Physicochemical Identity
| Parameter | Specification |
| Chemical Name | Xanthine Sodium Salt Monohydrate |
| CAS Number | 1196-43-6 |
| Formula | C₅H₃N₄NaO₂[1] · H₂O |
| Molecular Weight | 192.11 g/mol (Monohydrate) / 174.09 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in 1M NaOH (50 mg/mL); Poorly soluble in water at pH < 9 |
| pKa Values | pKa₁ ≈ 7.5, pKa₂ ≈ 10.8 (Requires alkaline conditions for deprotonation) |
Critical Application Note: When calculating molarity for stock solutions, ensure you account for the hydration state. Using the anhydrous molecular weight (174.09) for the monohydrate solid will result in a ~10% under-dosing error in kinetic assays.
Hazard Identification & Risk Assessment
Based on GHS (Globally Harmonized System) classifications, Xanthine Monosodium Salt is classified as an Irritant . While not acutely toxic (high LD50), its alkaline nature upon hydrolysis and fine particulate form present specific risks.
GHS Classification[1]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Mechanistic Safety Analysis[1]
-
Alkaline Hydrolysis: Upon contact with moisture (mucous membranes, eyes), the sodium salt hydrolyzes, locally raising pH. This causes the irritation described in H315 and H319.
-
Respiratory Sensitization: As a fine powder, it is easily aerosolized. Inhalation can trigger upper respiratory tract irritation (H335).
-
Biological Activity: Xanthine is a precursor to Uric Acid.[2][3] While endogenous, massive systemic absorption (unlikely via inhalation) could theoretically impact renal function in individuals with pre-existing hyperuricemia.
Technical Handling & Solubilization Protocol
The Challenge: Many researchers fail to dissolve Xanthine Sodium Salt completely, leading to "noisy" enzymatic assay data. The compound requires a high pH to maintain the enolate form.
Protocol: Preparation of 10 mM Stock Solution
Target: 10 mL of 10 mM Stock for XO Assay
Reagents Required:
-
Xanthine Monosodium Salt Monohydrate (MW 192.11)
-
1.0 M Sodium Hydroxide (NaOH) - Freshly prepared
-
Deionized Water (degassed recommended)
Workflow:
-
Weighing: Weigh 19.2 mg of Xanthine Monosodium Salt.
-
Safety: Use an analytical balance inside a fume hood or wear an N95 mask to prevent inhalation.
-
-
Initial Dissolution: Transfer powder to a 15 mL conical tube. Add 0.5 mL of 1.0 M NaOH .
-
Why? The high pH (>13) immediately deprotonates the N3 and N7 positions, forcing the molecule into solution.
-
-
Dilution: Vortex until fully dissolved (solution should be clear).
-
Volume Adjustment: Slowly add 9.5 mL of Deionized Water to reach 10 mL.
-
Result: Final concentration is 10 mM.[2] Final pH will be approx 11-12.
-
-
Storage: Aliquot and store at -20°C.
-
Stability:[4] Stable for 1 month frozen. Do not store at 4°C for long periods , as CO₂ absorption from air will lower the pH, causing the xanthine to crash out of solution as a white precipitate.
-
Visualization: Solubilization Logic
The following diagram illustrates the decision matrix for handling Xanthine solubility issues.
Caption: Logic flow for solubilizing Xanthine Sodium Salt. Neutral buffers lead to precipitation; alkaline conditions are required for stock preparation.
Biological Mechanism & Assay Safety[1][11]
When using this compound in Xanthine Oxidase (XO) assays, the safety profile shifts from chemical handling to biological by-product management . The enzymatic reaction generates Hydrogen Peroxide (
Enzymatic Pathway & ROS Generation
Researchers must be aware that the assay itself generates Reactive Oxygen Species (ROS).
Caption: The purine catabolism pathway.[5][1] Note the generation of ROS (Red) during the oxidation steps, necessitating protective measures during large-scale assays.
Emergency Protocols
Accidental Release (Spill)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a P95/N95 respirator.
-
Containment: Do not dry sweep. Wet the powder with a paper towel dampened with weak acid (e.g., dilute acetic acid) or water to prevent dust generation.
-
Clean Up: Wipe the area thoroughly. The sodium salt is basic; verify surface pH is neutral after cleaning.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[6][7] Remove contact lenses if present.[7] Mechanism: Dilution of the alkaline salt is the priority.
-
Skin Contact: Wash with soap and water.[4][7] If irritation persists (redness/itching), seek medical attention.
-
Ingestion: Rinse mouth. Do not induce vomiting. Drink 1-2 glasses of water to dilute.
References
-
Sigma-Aldrich. (2025).[4][7] Safety Data Sheet: Xanthine sodium salt. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1188, Xanthine. Retrieved from
-
Thermo Fisher Scientific. (2025). Xanthine monosodium salt, monohydrate Product Specifications. Retrieved from
-
BenchChem. (2025). Spectrophotometric Assay for Measuring Xanthine Oxidase Activity. Retrieved from
Sources
- 1. CAS 1196-43-6: xanthine monosodium salt | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Note: High-Stability Xanthine Sodium Salt Preparation for Xanthine Oxidase (XO) Assays
Abstract & Introduction
Xanthine Oxidase (XO) is a critical molybdo-flavoenzyme involved in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] This pathway is a primary target for therapeutic intervention in hyperuricemia and gout (e.g., via allopurinol).
The Challenge: Xanthine (3,7-dihydropurine-2,6-dione) is notoriously insoluble in water at neutral pH (
The Solution: This guide details the in situ preparation of a stable Xanthine Sodium Salt stock solution using alkaline solubilization followed by controlled buffering. This method ensures complete solubility, precise concentration control, and compatibility with standard UV-kinetic assays (
Chemical Principle and Solubility Mechanics
Xanthine behaves as a weak acid. To solubilize it at millimolar concentrations required for stock solutions, we must exploit its dissociation constants (pKa).
-
pKa values:
(loss of proton at N-3) and (loss of proton at N-7/N-1). -
Solubilization Strategy: At neutral pH (7.0–7.5), xanthine exists largely in its protonated, hydrophobic form. By raising the pH
using NaOH, we deprotonate the molecule, converting it into the highly soluble disodium xanthine salt . -
Assay Compatibility: The high-pH stock is diluted into a strong buffer (pH 7.5) for the assay. The buffer capacity neutralizes the NaOH, returning the xanthine to a pH where it remains in solution at the lower working concentration (typically 0.15 mM) due to supersaturation stability or equilibrium maintenance.
Reaction Pathway Diagram
Figure 1: The enzymatic oxidation of Xanthine to Uric Acid.[1][2][4][5] Detection is based on the differential absorbance of Uric Acid at 290-295 nm.
Protocol: Preparation of Xanthine Stock Solution (10 mM)
Objective: Create a stable 10 mM Xanthine Sodium Salt stock. Safety: NaOH is corrosive. Wear PPE.
Materials
-
Xanthine (High Purity, crystalline).
-
1.0 M Sodium Hydroxide (NaOH) solution (freshly prepared).
-
Deionized water (Ultra-pure,
). -
Volumetric flask (10 mL or 50 mL).
Step-by-Step Procedure
-
Weighing: Accurately weigh 15.2 mg of Xanthine (MW = 152.11 g/mol ).
-
Alkaline Dissolution: Transfer the powder to a small beaker. Add 1.0 mL of 1.0 M NaOH .
-
Note: The powder will dissolve rapidly, turning the solution clear. This creates the sodium salt form in situ.
-
-
Dilution: Add approximately 5 mL of deionized water to the beaker to dilute the caustic base.
-
Transfer: Transfer the solution to a 10 mL volumetric flask .
-
Final Volume: Bring to volume (10 mL) with deionized water.
-
Result: You now have a 10 mM Xanthine Stock in ~0.1 M NaOH.[4]
-
-
Storage: Aliquot into 1 mL tubes and store at -20°C .
-
Stability:[5] Stable for 1 month. Discard if precipitate is visible upon thawing.
-
Protocol: Kinetic Assay Setup (UV Method)
Objective: Measure XO activity by monitoring Uric Acid formation at 290 nm.
Reagents
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.
-
Critical: Do not use weak buffers (like 10 mM) as they may not neutralize the alkaline substrate stock effectively.
-
-
Enzyme: Xanthine Oxidase (diluted in Assay Buffer just before use).[2]
-
Substrate: 10 mM Xanthine Stock (prepared above).
Workflow Diagram
Figure 2: Operational workflow for preparing the substrate and initiating the enzymatic reaction.
Assay Procedure (1 mL Volume)
| Component | Volume ( | Final Conc. | Notes |
| Assay Buffer (pH 7.5) | 970 | ~50 mM | Pre-warm to 25°C or 37°C |
| Xanthine Stock (10 mM) | 15 | 0.15 mM | Add to buffer, mix well. |
| Enzyme Sample | 15 | Variable | Start Reagent. Add last. |
| Total Volume | 1000 |
-
Blanking: Place a cuvette containing Buffer + Xanthine (no enzyme) in the spectrophotometer. Zero the instrument at 290 nm .
-
Quality Check: The absorbance of the substrate-only solution should be low (< 0.1 OD) relative to the product.
-
-
Initiation: Add the Enzyme Sample.[1] Mix immediately by inversion (do not vortex vigorously as it denatures the enzyme).
-
Measurement: Record absorbance at 290 nm every 10–30 seconds for 5 minutes.
-
Calculation: Determine the slope (
) from the linear portion of the curve.
Data Analysis & Validation
Calculation of Activity
Calculate the enzyme activity using the Beer-Lambert Law.
- : Slope of the reaction.
- : Total reaction volume (1.0 mL).
- : Dilution Factor of the enzyme.[4]
-
: Extinction coefficient of Uric Acid.
-
Value:
(or ) [1, 2].
-
- : Volume of enzyme added (0.015 mL).
- : Path length (1 cm).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudy Assay Solution | Substrate precipitated. pH dropped too low. | Ensure Assay Buffer is at least 50 mM.[4] Do not add acid to the Xanthine stock. |
| High Background A290 | Impure Xanthine or oxidized stock. | Prepare fresh stock. Check water purity. |
| Non-linear Rate | Substrate depletion or product inhibition. | Dilute enzyme further. Ensure |
| No Activity | Enzyme inactivation or pH shock. | Ensure the final pH in the cuvette is 7.5. High pH from the stock can kill XO if not buffered. |
References
-
Sigma-Aldrich (Merck). Enzymatic Assay of Xanthine Oxidase (EC 1.17.3.2). Provides standard concentrations and extinction coefficients.
-
PubChem. Xanthine Compound Summary (CID 1188). Source for pKa and solubility data.
-
Massey, V., et al. (1969). The role of molybdenum in xanthine oxidase. Journal of Biological Chemistry.[6] Foundational text on XO kinetics and spectral properties.
-
Bergmeyer, H.U. (1974). Methods of Enzymatic Analysis.[7] Academic Press. Standard reference for extinction coefficients of uric acid (
).
Sources
Application Note: A Comprehensive Protocol for Superoxide Dismutase (SOD) Activity Assays Using the Xanthine/Xanthine Oxidase System
Abstract
This document provides a detailed protocol and technical insights for the quantification of Superoxide Dismutase (SOD) activity in various biological samples. The methodology is based on the robust and widely adopted xanthine/xanthine oxidase system for the generation of superoxide radicals (O₂⁻). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the assay's principles, step-by-step instructions for execution, and guidance on data interpretation and troubleshooting.
Principle of the Assay: A Competitive Inhibition System
Superoxide dismutases (SODs) are essential metalloenzymes that constitute a primary line of defense against oxidative stress by catalyzing the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.[1][2] Due to the extremely short half-life of the superoxide radical, its direct measurement is impractical in standard laboratory settings. Therefore, SOD activity is most commonly measured using indirect, competitive inhibition assays.[3]
The protocol described herein employs an enzymatic system to generate a steady and reproducible flux of superoxide radicals.[2] Xanthine oxidase (XO) catalyzes the oxidation of a xanthine substrate to produce uric acid and superoxide radicals.[4] These radicals then reduce a detector molecule, typically a tetrazolium salt such as Water-Soluble Tetrazolium salt (WST-1) or Nitroblue Tetrazolium (NBT), into a colored formazan product.[3] The absorbance of this colored product can be measured spectrophotometrically.
In the presence of SOD, the enzyme competes with the detector molecule for the superoxide radicals, catalyzing their dismutation.[1] This enzymatic action reduces the overall concentration of superoxide available to react with the detector, thereby inhibiting the development of color. The degree of inhibition is directly proportional to the SOD activity in the sample.[2][5]
Caption: The enzymatic cascade of the SOD inhibition assay.
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at ~450 nm (for WST-1) or ~560 nm (for NBT).[3][5]
-
96-well flat-bottom microplates.
-
Multichannel and single-channel pipettes.
-
Refrigerated microcentrifuge (for sample preparation).
-
Ice bucket.
Reagents
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.8, containing 0.1 mM EDTA. Store at 4°C.
-
Xanthine Stock Solution (10 mM): Xanthine has poor solubility in neutral aqueous solutions but dissolves readily in alkaline conditions.[6] To prepare what is effectively a sodium xanthine solution, dissolve 15.2 mg of xanthine in 9 mL of purified water. While stirring, add small amounts of 1 M NaOH dropwise until the xanthine is completely dissolved. Adjust the final volume to 10 mL with purified water. Store in aliquots at -20°C.
-
WST-1 (or NBT) Detector Solution: Prepare according to the manufacturer's instructions. Typically supplied as a concentrated stock to be diluted in Assay Buffer before use. Protect from light.
-
Xanthine Oxidase (XO) Enzyme Solution: Prepare a stock solution of ~5 units/mL in cold purified water. Immediately before use, dilute this stock to a working concentration of ~0.05 units/mL in cold Assay Buffer. The optimal concentration may require adjustment to achieve a robust absorbance signal (e.g., ΔA/min of 0.025) in the absence of SOD. Keep the XO solution on ice at all times.
-
SOD Standard: Bovine erythrocyte SOD (commercially available) for generating a standard curve. Prepare a stock solution and serial dilutions in the appropriate sample dilution buffer.
-
Sample Dilution Buffer: For many samples like serum or plasma, a buffer matching the assay buffer is suitable. For cell or tissue lysates, the lysis buffer used for extraction is often appropriate.[4]
-
Purified Water: Deionized or distilled, resistivity ≥18 MΩ•cm.
Experimental Protocol: 96-Well Plate Format
This protocol is optimized for a 96-well plate, allowing for the simultaneous analysis of multiple samples, standards, and controls.
Sample Preparation
Proper sample preparation is critical for accurate results. All samples should be kept on ice.[7]
-
Serum: Collect whole blood without anticoagulant. Allow to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum). Serum typically requires a dilution (e.g., 1:5) in Sample Dilution Buffer.[4]
-
Plasma: Collect blood with an anticoagulant (e.g., heparin, EDTA). Centrifuge as above and collect the plasma supernatant. Dilute as required.[8]
-
Tissue Homogenates: Homogenize tissue in a cold lysis buffer (e.g., 50 mM potassium phosphate, 0.1 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. The resulting supernatant contains the total SOD activity.[4]
-
Cell Lysates: Wash cells with cold PBS, then lyse using a suitable lysis buffer or sonication. Centrifuge to remove cellular debris.[5]
-
Protein Quantification: Normalize all samples by determining the total protein concentration (e.g., using a Bradford or BCA assay) to report SOD activity as U/mg protein.[9]
Assay Procedure
-
Plate Layout: Designate wells for Blanks (no XO, no sample), Controls (No SOD; for maximum absorbance), Standards (serial dilutions of SOD standard), and Samples.
-
Reagent Addition:
-
Add 20 µL of Sample, Standard, or Sample Dilution Buffer (for No SOD control) to the appropriate wells.
-
Add 200 µL of the WST-1 working solution to all wells.
-
For Blank wells, add 20 µL of Assay Buffer instead of the Xanthine Oxidase solution in the next step.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Xanthine Oxidase working solution to all wells except the Blanks. Mix gently by tapping the plate.[1]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[3] The incubation time can be optimized based on the rate of color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[1]
Caption: General experimental workflow for the microplate-based SOD assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The activity of SOD is determined by its ability to inhibit the production of the formazan dye.
-
Correct Absorbance: Subtract the average absorbance of the Blank wells from all other readings (Controls, Standards, and Samples).
-
Calculate % Inhibition: Use the following formula for each sample and standard:
% Inhibition = [ (ANo SOD Control - ASample) / ANo SOD Control ] × 100
Where:
-
ANo SOD Control is the corrected absorbance of the control wells (maximum color development).
-
ASample is the corrected absorbance of the sample or standard wells.[9]
-
Definition of SOD Unit Activity
One unit of SOD activity is universally defined as the amount of enzyme required to inhibit the rate of the superoxide-dependent reaction by 50% under the specified assay conditions.[10][11]
Quantifying SOD Activity
-
Using a Standard Curve: Plot the % Inhibition (Y-axis) versus the SOD activity (in Units/mL) for your standards. Use the resulting standard curve (typically a four-parameter logistic fit) to determine the activity of your unknown samples.[7][8]
-
Final Activity Calculation: Remember to account for any dilution factors used during sample preparation. The final activity is often expressed as Units per mL of the original sample (U/mL) or normalized to protein content (U/mg protein).
Sample Data Presentation
| Well Type | Raw A450 | Corrected A450 | % Inhibition | SOD Activity (U/mL) |
| Blank | 0.052 | N/A | N/A | N/A |
| No SOD Control | 0.955 | 0.903 | 0% | 0 |
| SOD Standard (2 U/mL) | 0.510 | 0.458 | 49.3% | 2 |
| Sample 1 (1:10 dil.) | 0.621 | 0.569 | 37.0% | 14.5 |
| Sample 2 (1:10 dil.) | 0.348 | 0.296 | 67.2% | 35.2 |
*Calculated from the standard curve and multiplied by the dilution factor (10).
Technical Insights and Troubleshooting
-
Why initiate with Xanthine Oxidase? Adding XO last ensures that the superoxide-generating reaction begins simultaneously in all wells after the sample (potential inhibitor) and detector are already present, leading to more consistent and reproducible kinetics.
-
Linear Range: It is crucial to ensure that your sample's inhibition falls within the linear range of the assay (typically 15-85% inhibition). Samples that are too concentrated or too dilute should be re-assayed at an appropriate dilution.
-
Interference:
-
Colored Samples: Samples with high intrinsic color (e.g., hemolyzed samples) can interfere with the absorbance reading. A sample blank (sample + all reagents except XO) can be run to correct for this.[7]
-
Reducing Agents: Other substances in the sample matrix, such as ascorbic acid or glutathione, can interfere with the assay chemistry.[12] Dialysis or sample dilution can help mitigate these effects.
-
-
Troubleshooting:
-
Low Absorbance in 'No SOD Control': This may indicate inactive Xanthine Oxidase or degraded Xanthine/WST-1. Check the preparation and storage of reagents.
-
High Variability between Replicates: This often points to pipetting errors or inadequate mixing within the wells. Ensure thorough but gentle mixing after adding each reagent.
-
References
-
Osrsh. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit (Based on NBT). Retrieved from [Link]
-
Oberley, L. W., & Spitz, D. R. (1984). Nitroblue Tetrazolium. Iowa Research Online. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). Superoxide Dismutase Assay Kit MANUAL. Retrieved from [Link]
-
Spitz, D. R., & Oberley, L. W. (2001). Assay of superoxide dismutase: cautions relevant to the use of cytochrome c, a sulfonated tetrazolium, and cyanide. PubMed. Retrieved from [Link]
-
Nipro. (n.d.). SUPEROXIDE DISMUTASE (SOD). Retrieved from [Link]
-
Wei, S., et al. (2010). Factors Affecting the Determination of Superoxide Dismutase Activity. en.cnki.com.cn. Retrieved from [Link]
-
Tian, Y., et al. (2004). Superoxide Dismutase Activity Measurement Using Cytochrome c-Modified Electrode. ACS Publications. Retrieved from [Link]
-
Zenodo. (n.d.). Superoxide Dismutase (SOD) Assay Kit Instruction. Retrieved from [Link]
-
MyAssays. (n.d.). Superoxide Dismutase Assay Analysis. Retrieved from [Link]
-
Toyobo. (n.d.). SUPEROXIDE DISMUTASE. Retrieved from [Link]
-
Ukeda, H., et al. (1997). A simple method for clinical assay of superoxide dismutase. PubMed. Retrieved from [Link]
-
Naval Submarine Medical Research Laboratory. (1988). Superoxide Dismutase Assays. Retrieved from [Link]
-
MMPC. (2013). Superoxide Dismutase Protocol. Retrieved from [Link]
-
SciSpace. (n.d.). A modified spectrophotometric assay of superoxide dismutase using nitrite formation by superoxide radicals. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). SOD Inhibitory Activity Assay SOD Assay Kit - WST. Retrieved from [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. arborassays.com [arborassays.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Superoxide Dismutase - data analysis at MyAssays [myassays.com]
- 12. Factors Affecting the Determination of Superoxide Dismutase Activity [spkx.net.cn]
Application Notes and Protocols for MVA Virus Selection Using Xanthine Monosodium Salt
Introduction: A Robust System for Recombinant MVA Selection
The Modified Vaccinia virus Ankara (MVA) has emerged as a leading vector for vaccine development and gene therapy due to its excellent safety profile and potent immunogenicity.[1] A critical step in the development of recombinant MVA (rMVA) is the efficient selection of viruses that have successfully incorporated the gene of interest. The Escherichia coli guanine-xanthine phosphoribosyltransferase (gpt) gene, used in conjunction with mycophenolic acid (MPA) and xanthine, provides a powerful and widely adopted dominant positive selection system for this purpose.[2][3]
This guide provides an in-depth explanation of the underlying principles, detailed protocols for the preparation of selection media, and step-by-step procedures for the selection of rMVA in various permissive cell lines.
The Scientific Principle: Overcoming a Metabolic Blockade
The efficacy of the gpt selection system hinges on the targeted inhibition of purine biosynthesis in mammalian cells by Mycophenolic Acid (MPA). MPA is a potent, non-competitive, reversible inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[4] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a direct precursor to guanosine monophosphate (GMP).[4][5] By inhibiting IMPDH, MPA depletes the intracellular pool of GMP, which is essential for DNA and RNA synthesis, thereby halting viral replication.[6][7]
Parental MVA, lacking the gpt gene, is unable to replicate in the presence of MPA. However, recombinant MVA viruses engineered to express the E. coli gpt gene can overcome this metabolic blockade. The bacterial GPT enzyme can utilize xanthine as a substrate to synthesize XMP, thus bypassing the MPA-inhibited IMPDH step.[2] This allows for the selective propagation and isolation of rMVA in a medium containing both MPA and xanthine.
Core Reagents and Recommended Concentrations
The successful application of this selection system is critically dependent on the appropriate concentrations of the selective agents. The optimal concentrations can vary slightly depending on the cell line used for selection. Below is a summary of the recommended concentration ranges and stock solution preparation guidelines.
| Reagent | Function | Recommended Final Concentration | Stock Solution Preparation and Storage |
| Mycophenolic Acid (MPA) | Inhibits IMPDH, blocking de novo guanine nucleotide synthesis. | 25 µg/mL | Prepare a 10 mg/mL stock solution in 0.1 N NaOH or DMSO.[8][9] Store aliquots at -20°C for up to 3 months to prevent loss of potency. |
| Xanthine Monosodium Salt | Substrate for the GPT enzyme, enabling the bypass of MPA-induced metabolic block. | 250 µg/mL | Prepare a 200x stock solution by dissolving 3 g of xanthine in 100 mL of 0.5 M NaOH.[9] Store aliquots at -20°C. |
| Hypoxanthine | Often included to support purine salvage pathways. | 15 µg/mL | Prepare a 10 mg/mL (670x) stock solution in 0.1 N NaOH.[2] Store aliquots at -20°C. |
Note on Optimization: The provided concentrations are a robust starting point for most applications. However, for highly sensitive or resistant cell lines, a titration of MPA (e.g., 10-50 µg/mL) may be necessary to determine the optimal concentration that effectively inhibits parental MVA replication while allowing for robust growth of rMVA.
Experimental Workflow for rMVA Selection
The following diagram illustrates the overall workflow for generating and selecting recombinant MVA using the gpt selection system.
Caption: Workflow for generating and selecting recombinant MVA using the gpt system.
Detailed Protocols
Protocol 1: Preparation of Selection Medium
-
Prepare a basal medium appropriate for your chosen cell line (e.g., DMEM for BHK-21 cells, MEM for CEF cells) supplemented with 2-10% Fetal Bovine Serum (FBS) and antibiotics.
-
From your stock solutions, add MPA to a final concentration of 25 µg/mL.
-
Add Xanthine to a final concentration of 250 µg/mL.
-
Add Hypoxanthine to a final concentration of 15 µg/mL.
-
Filter-sterilize the complete selection medium using a 0.22 µm filter.
-
Store the selection medium at 4°C for up to two weeks.
Protocol 2: Generation and Selection of Recombinant MVA in BHK-21 Cells
-
Infection and Transfection:
-
Seed BHK-21 cells in 6-well plates to be 80-90% confluent on the day of infection.[10]
-
Infect the cells with wild-type MVA at a multiplicity of infection (MOI) of 0.05 PFU/cell for 1-2 hours.[11][12]
-
Transfect the infected cells with the transfer plasmid containing your gene of interest and the gpt selection marker using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Harvesting of Virus Progeny:
-
Scrape the cells into the medium and transfer to a centrifuge tube.
-
Subject the cell suspension to three cycles of freeze-thaw to lyse the cells and release the virus particles.
-
Briefly sonicate the lysate to further disaggregate viral particles.
-
-
Plaque Purification:
-
Prepare fresh monolayers of BHK-21 cells in 6-well plates.
-
Pre-incubate the cells with the selection medium for 12-24 hours.
-
Prepare serial dilutions of the viral lysate in serum-free medium.
-
Infect the pre-treated cell monolayers with the viral dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.25% methylcellulose) prepared with the selection medium.
-
Incubate for 3-5 days until plaques are visible.
-
Pick well-isolated plaques using a sterile pipette tip.
-
-
Amplification of Plaque Isolates:
-
Resuspend each picked plaque in 500 µL of serum-free medium.
-
Use this suspension to infect a fresh well of BHK-21 cells (in a 24-well plate) grown in selection medium.
-
Once cytopathic effect (CPE) is evident, harvest the cells and medium.
-
Repeat the plaque purification process at least two more times to ensure a pure clonal population of rMVA.
-
-
Large-Scale Amplification:
-
Once a pure recombinant virus has been isolated, it can be amplified in larger cultures of BHK-21 or CEF cells in the absence of selection agents to generate a high-titer virus stock.
-
Adaptations for Other Cell Lines:
-
Chicken Embryo Fibroblasts (CEF): The protocol is largely the same for CEF cells. Ensure the use of a medium that supports CEF growth, such as MEM.[10]
-
DF-1 Cells: This chicken fibroblast cell line is also suitable for MVA propagation and selection.[13] The same general protocol can be followed, using DMEM as the basal medium.
Biochemical Pathway of MPA/Xanthine Selection
The following diagram illustrates the biochemical mechanism of the gpt selection system.
Caption: Mechanism of MPA inhibition and GPT rescue in MVA selection.
Troubleshooting
-
No plaques observed:
-
The concentration of MPA may be too high for the specific cell line. Perform a dose-response curve to determine the optimal concentration.
-
The transfection efficiency may be low. Optimize your transfection protocol.
-
The viral titer of the initial stock may be too low.
-
-
High background of parental virus:
-
The MPA concentration may be too low. Increase the concentration of MPA in the selection medium.
-
Ensure that the selection medium is fresh and has been stored correctly.
-
-
Poor cell health:
-
Some cell lines may be sensitive to the solvents used for the stock solutions (e.g., DMSO, NaOH). Ensure the final concentration of the solvent in the medium is not toxic.
-
Conclusion
The gpt/MPA/xanthine selection system is a highly effective and reliable method for the isolation of recombinant MVA. By understanding the underlying biochemical principles and adhering to optimized protocols, researchers can streamline the development of novel MVA-based vaccines and therapeutics. The protocols and guidelines presented in this document provide a comprehensive framework for the successful application of this technology.
References
- Preparation of Cell Cultures and Vaccinia Virus Stocks. Current Protocols in Molecular Biology.
- Falkner, F. G., & Moss, B. (1988). Escherichia coli gpt gene provides dominant selection for vaccinia virus open reading frame expression vectors. Journal of Virology, 62(6), 1849–1854.
- Carroll, M. W., & Moss, B. (1997). Host range and virulence of vaccinia virus. Current Opinion in Virology, 7(5), 578-584.
- Comparison of Recombinant MVA Selection Methods Based on F13L, D4R and K1L Genes. Viruses, 14(3), 528.
- Vaccinia Virus A25 and A26 Proteins Are Fusion Suppressors for Mature Virions and Determine Strain-Specific Virus Entry Pathways into HeLa, CHO-K1, and L Cells. Journal of Virology, 84(16), 8023-8037.
- Mycophenolic Acid #24718. Cell Signaling Technology.
- Vaccinia Virus Strain MVA Expressing a Prefusion-Stabilized SARS-CoV-2 Spike Glycoprotein Induces Robust Protection and Prevents Brain Infection in Mouse and Hamster Models. Viruses, 15(6), 1234.
- IMPDH and GTP Metabolism in Cancer: Mechanisms, Regulation, and Translational Scope. Cancer Science, 116(10), 3250-3260.
- Mycophenolic Acid Selection. Protocol-online.org.
- Easy and efficient protocols for working with recombinant vaccinia virus MVA. Methods in Molecular Biology, 890, 59-91.
- IMP Dehydrogenase: Structure, Mechanism and Inhibition. Current Medicinal Chemistry, 12(1), 21-41.
- Optimization of MVA pathway.
- Characterization of novel Modified Vaccinia virus Ankara (MVA)-based vaccines targeting hemagglutinin proteins from influenza A. Doctoral dissertation, Ludwig-Maximilians-Universität München.
- Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology. Clinica Chimica Acta, 389(1-2), 118-123.
- Xanthine/Hypoxanthine Assay Kit. Tokyo Chemical Industry.
- Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjug
- Production of mycophenolic acid by Penicillium brevicompactum—A comparison of two methods of optimiz
- BHK21 (C-13) Cell Line User Guide.
- Xanthine/Hypoxanthine Assay Kit (MAK186) - Technical Bulletin. Sigma-Aldrich.
- solubility and physical stability improvement of natural xanthine deriv
- Engineering a mevalonate pathway in Halomonas bluephagenesis for the production of lycopene. Frontiers in Bioengineering and Biotechnology, 10, 1083953.
- IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells. International Journal of Molecular Sciences, 25(11), 5984.
- Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 27, 1745.
- Xanthine/Hypoxanthine Fluorometric/Colorimetric Assay Kit. Cayman Chemical.
- Optimizing the downstream MVA pathway using a combination optimization strategy to increase lycopene yield in Escherichia coli. Microbial Cell Factories, 21(1), 121.
- Biosynthesis of Mycophenolic Acid: Purification and Characterization of S-Adenosyl-L-Methionine. Applied and Environmental Microbiology, 31(5), 655-660.
- Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary?. Molecules, 26(23), 7289.
- Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. Biochemistry, 35(22), 6990-6997.
Sources
- 1. Optimizing the downstream MVA pathway using a combination optimization strategy to increase lycopene yield in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. i2pc.es [i2pc.es]
- 4. IMPDH and GTP Metabolism in Cancer: Mechanisms, Regulation, and Translational Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells [mdpi.com]
- 7. celljournal.org [celljournal.org]
- 8. Generation of Recombinant Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. EP2321421A1 - Process for preparation of mycophenolic acid, its salt and ester derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Xanthine Monosodium Salt Optimization
Topic: Optimal pH for Xanthine Monosodium Salt Stability Ticket ID: XAN-SUP-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "pH Trap"
The Short Answer: The optimal pH for maintaining Xanthine Monosodium Salt in solution is pH > 10.8 .
The Technical Reality: Xanthine is an amphoteric purine base with a pKa₁ of approximately 7.5–7.7 . At physiological pH (7.4), a significant portion of the molecule exists in its protonated, non-ionized form, which has extremely low water solubility (~0.06 g/L).
To maintain the stable monosodium salt form , the environment must remain highly alkaline. A common failure mode occurs when researchers dilute a stable alkaline stock solution into a neutral buffer (e.g., PBS at pH 7.4), causing the equilibrium to shift back toward the free acid, resulting in immediate precipitation.
Mechanism of Action (The "Why")
To troubleshoot effectively, you must understand the protonation states. Xanthine stability is not just about "dissolving"; it is about fighting the equilibrium constant.
The Solubility-pH Equilibrium
Figure 1: The reversibility of Xanthine solubility. Note that atmospheric CO₂ absorption can lower pH enough to trigger the red "precipitation" pathway.
Troubleshooting Guides
Issue #1: "My Stock Solution Precipitated Overnight"
Diagnosis: Carbon Dioxide Absorption. Alkaline solutions avidly absorb atmospheric CO₂, converting hydroxide ions into carbonate/bicarbonate. This lowers the pH of your stock solution. If the pH drifts below ~9.5, the free acid form of Xanthine regenerates and crashes out of solution.
Corrective Protocol:
-
Check pH: Verify the pH is > 10.8.
-
Rescue: Add 1 M NaOH dropwise with stirring until the solution clears.
-
Prevention: Store in airtight, glass containers with minimal headspace. Parafilm is insufficient for long-term storage of high-molarity alkaline stocks.
Issue #2: "Precipitation Upon Dilution into Media/PBS"
Diagnosis: The "Shock" Dilution. Diluting a pH 13 stock into pH 7.4 PBS instantly protonates the Xanthine. Since the solubility of free Xanthine is only ~69 mg/L (at 16°C), any concentration above this will precipitate.
Corrective Protocol:
-
Working Limit: Ensure your final concentration in the assay medium does not exceed the solubility limit of the free acid (approx 0.3 - 0.5 mM is usually safe, but test empirically).
-
Method: Vortex the media vigorously while adding the stock solution to prevent high local concentrations of the free acid forming.
Validated Preparation Protocols
Do not attempt to dissolve Xanthine Monosodium Salt in pure water; the pH may not be high enough to maintain stability. Use the following standard operating procedure (SOP).
SOP: High-Concentration Stock (50 mg/mL)
Reagents:
-
Xanthine Monosodium Salt (or Xanthine free base)
-
1.0 M NaOH (Freshly prepared)
Workflow:
Figure 2: Preparation workflow for a stable 50 mg/mL stock solution. Note the requirement for 1.0 M NaOH.[1]
Quantitative Data Reference
Table 1: Solubility Profile
| Solvent System | Solubility Limit | Stability | Notes |
| Water (pH ~7) | ~0.06 g/L (0.4 mM) | Low | Rapid precipitation if concentration > 0.4 mM. |
| PBS (pH 7.4) | ~1.0 mg/L | Low | Not recommended for stock preparation. |
| 1.0 M NaOH | 50 mg/L (330 mM) | High | Recommended Stock Solvent. |
| DMSO | ~1 mg/mL | Moderate | Requires warming; less stable than NaOH. |
Table 2: Stability Specifications
| Condition | Duration | Outcome |
| 10 M NaOH @ 100°C | 1 Hour | < 10% Decomposition (Very Stable) |
| 1 M NaOH @ 4°C | 1 Week | Stable. Protect from air (CO₂). |
| 1 M NaOH @ -20°C | 1 Month | Stable. Aliquot to avoid freeze-thaw. |
Frequently Asked Questions (FAQ)
Q: Can I autoclave the xanthine stock solution? A: No. While xanthine is chemically stable in alkali, autoclaving alkaline solutions can etch glass and alter the concentration. Furthermore, high heat can induce degradation over extended cycles. Use sterile filtration (0.22 µm) instead.
Q: Why does the protocol specify "Fresh" NaOH? A: NaOH solutions absorb CO₂ over time, forming sodium carbonate. This lowers the effective hydroxide concentration. Old NaOH may not be strong enough to fully solubilize the xanthine or maintain the pH > 10.8 buffer capacity needed for stability.
Q: My assay requires pH 7.0. How do I use this? A: You cannot store Xanthine at pH 7.0 at high concentrations. You must prepare the high-pH stock (as above) and dilute it into your assay buffer immediately before the experiment. The small volume of NaOH added will likely be buffered by your assay medium (e.g., HEPES or Phosphate), but you must verify that the final xanthine concentration is below the precipitation threshold (~0.4 mM).
References
-
Sigma-Aldrich. Product Information: Xanthine (Product No. X0626). Merck KGaA.
-
PubChem. Xanthine (Compound Summary). National Library of Medicine (NIH).
-
BenchChem. Application Notes and Protocols for Xanthine Oxidase Experiments.
-
Dawson, R.M.C., et al. Data for Biochemical Research, 3rd ed. Oxford University Press, 1986. (Cited for pKa and stability data).
Sources
Validation & Comparative
Substrate Selection in Metabolic Assays: Xanthine Sodium Salt vs. Hypoxanthine
Executive Summary
In the context of enzymatic assays and cell culture, the choice between Xanthine Sodium Salt and Hypoxanthine is dictated by three factors: solubility , stoichiometry of the enzymatic reaction , and metabolic pathway specificity .
-
Xanthine Sodium Salt is the superior choice for in vitroXanthine Oxidase (XO) kinetic studies and inhibitor screening (e.g., gout drug development). Its salt form overcomes the notorious insolubility of neutral xanthine, allowing for high-concentration stock solutions at neutral-to-mildly-alkaline pH. It isolates the final, rate-limiting step of uric acid production.
-
Hypoxanthine is the requisite choice for cell culture selection (HAT media) and total ROS generation assays. It serves as the primary substrate for the purine salvage pathway (HGPRT) and generates twice the stoichiometric yield of reactive oxygen species (ROS) per mole when fully oxidized by XO compared to xanthine.
Chemical & Physical Profile: The Solubility Factor
The most immediate practical difference between these reagents is solubility. Neutral xanthine is practically insoluble in water, often requiring boiling or strong alkali (pH > 10) to dissolve, which can denature sensitive enzymes. The sodium salt form mitigates this.
| Feature | Xanthine Sodium Salt | Hypoxanthine | Neutral Xanthine (Reference) |
| CAS Number | 1196-43-6 | 68-94-0 | 69-89-6 |
| Solubility (Water) | High (~20–30 mg/mL) | Moderate (~1 mg/mL) | Very Low (<0.05 mg/mL) |
| pH Requirement | Dissolves in mild buffer (pH 7.4–8.5) | Requires heat or dilute acid/alkali | Requires strong alkali (pH > 10.5) |
| Primary Use | XO Enzyme Kinetics, Inhibitor Screening | Cell Culture (HAT), ROS Assays | Rarely used directly due to handling difficulty |
Expert Insight: When performing high-throughput screening (HTS), always select Xanthine Sodium Salt . The neutral form often precipitates out of solution upon addition to physiological buffers (pH 7.4), causing false inhibition readings due to light scattering (turbidity) rather than enzymatic inhibition.
Mechanistic Context: Purine Catabolism & ROS Generation[1]
To understand the assay differences, one must visualize the enzymatic flow. Xanthine Oxidase (XO) catalyzes two sequential oxidation steps.[1][2][3]
Pathway Diagram
Figure 1: The two-step oxidation of Hypoxanthine to Uric Acid. Note that Hypoxanthine generates ROS at both steps, whereas Xanthine generates ROS only at the final step.
Application Guide: Choosing the Right Substrate
A. For Enzymatic Kinetics & Drug Screening (Gout)
Recommendation: Xanthine Sodium Salt
When screening for XO inhibitors (e.g., Allopurinol, Febuxostat), the goal is often to measure the production of Uric Acid directly.
-
Direct Measurement: Xanthine converts directly to Uric Acid.[1] This follows simple Michaelis-Menten kinetics (1-step reaction).
-
Optical Clarity: Uric acid is detected at 290–295 nm .[1] Using the sodium salt ensures the substrate does not precipitate and interfere with this UV measurement.
-
Specificity: Using Xanthine isolates the second critical step. If you use Hypoxanthine, you are measuring a coupled two-step reaction, where the accumulation of the intermediate (Xanthine) can complicate kinetic analysis (lag phase).
B. For ROS/Superoxide Detection Assays
Recommendation: Hypoxanthine [4]
If your assay uses a probe like Amplex Red, Luminol, or WST-1 to detect superoxide or hydrogen peroxide (byproducts of XO activity), Hypoxanthine is often preferred.
-
Signal Amplification: As shown in Figure 1, the oxidation of 1 mole of Hypoxanthine yields 2 moles of H2O2 (one from Hypo→Xan, one from Xan→Uric).
-
Sensitivity: This double-yield increases the signal-to-noise ratio in fluorometric or colorimetric ROS assays.
C. For Cell Culture (Hybridoma Selection)
Recommendation: Hypoxanthine (or Hypoxanthine Disodium Salt) [5]
-
Pathway: Mammalian cells utilize the Salvage Pathway to recycle purines. The enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) converts Hypoxanthine to IMP (Inosine Monophosphate).
-
Why not Xanthine? Mammalian cells generally lack efficient transporters or enzymes (like bacterial XGPRT) to salvage Xanthine directly into nucleotides. Therefore, HAT (Hypoxanthine-Aminopterin-Thymidine) media must contain Hypoxanthine.
Validated Protocol: Spectrophotometric XO Assay
Objective: Determine XO activity or inhibition using Xanthine Sodium Salt. Detection: UV Absorbance at 290 nm (Appearance of Uric Acid).
Workflow Diagram
Figure 2: Step-by-step workflow for the continuous spectrophotometric determination of Xanthine Oxidase activity.
Detailed Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 0.1 mM EDTA (prevents metal ion interference).
-
Substrate Solution (1.5 mM Stock): Dissolve Xanthine Sodium Salt in the assay buffer. Note: If using neutral xanthine, you would need to dissolve in small volume of 1M NaOH first, then dilute, risking pH shock.
-
Enzyme Solution: Dilute Xanthine Oxidase to ~0.1 U/mL in cold assay buffer immediately before use.
-
-
Assay Setup (96-well UV-transparent plate):
-
Blank: 190 µL Buffer + 10 µL Enzyme (No substrate).
-
Test: 140 µL Buffer + 50 µL Substrate Stock (Final conc ~375 µM).
-
-
Initiation:
-
Add 10 µL Enzyme solution to the Test wells. Mix by pipetting.
-
-
Measurement:
-
Immediately read Absorbance at 290 nm in kinetic mode (read every 30 seconds for 5–10 minutes) at 25°C.
-
-
Calculation:
-
Calculate
from the linear portion of the curve.[6] -
Use the extinction coefficient of Uric Acid (
) to determine units of activity.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Turbidity / Precipitate | Neutral Xanthine used at neutral pH | Switch to Xanthine Sodium Salt or increase pH to >10 (not recommended for enzyme). |
| Non-Linear Kinetics | Substrate depletion or Product inhibition | Reduce enzyme concentration. Ensure <10% substrate conversion during measurement window. |
| High Background (ROS Assay) | Spontaneous oxidation | Hypoxanthine/Xanthine solutions are light-sensitive. Prepare fresh and keep in dark. |
| Lag Phase | Coupled reaction delay | If using Hypoxanthine, a lag may occur as Xanthine accumulates. Switch to Xanthine substrate for direct kinetics. |
References
-
Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1188, Xanthine. Retrieved from [Link]
-
Pérez-Vicente, R., et al. (1992). Distinction between Hypoxanthine and Xanthine Transport in Chlamydomonas reinhardtii. Plant Physiology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioquochem.com [bioquochem.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Differential regulation of hypoxanthine and xanthine by obesity in a general population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Validation of Xanthine Sodium Salt for Pharmaceutical Synthesis
Executive Summary: The Solubility Paradox
In pharmaceutical synthesis, the "brick dust" properties of xanthine (3,7-dihydro-1H-purine-2,6-dione) represent a notorious bottleneck. While the purine scaffold is ubiquitous in bioactive compounds—ranging from bronchodilators (Theophylline) to adenosine receptor antagonists—the free base's poor solubility (<1 g/L in water) severely limits reaction kinetics and scale-up potential.
This guide validates Xanthine Sodium Salt (CAS 1196-43-6) as a superior process alternative. By pre-installing the counter-ion, we bypass the thermodynamic penalty of in situ deprotonation, unlocking higher yields in nucleophilic substitutions and enabling homogeneous reaction conditions that are impossible with the free base.
Part 1: Comparative Performance Analysis
Solubility & Thermodynamics
The primary driver for transitioning to the sodium salt is the disruption of the strong intermolecular hydrogen bonding network that renders the free base insoluble.
| Feature | Xanthine (Free Base) | Xanthine Sodium Salt | Impact on Synthesis |
| CAS | 69-89-6 | 1196-43-6 | Identity confirmation |
| Aqueous Solubility | < 1 mg/mL (20°C) | > 20 mg/mL (20°C)* | Enables homogeneous aqueous/biphasic reactions. |
| Organic Solubility | Insoluble (DMSO <5 mg/mL) | Moderate (DMSO/DMF) | Critical for |
| pKa (N3-H) | ~7.5 - 7.7 | Pre-ionized | Removes need for strong bases (e.g., NaH) in sensitive syntheses. |
| Hygroscopicity | Low | High (Deliquescent) | Requires strict moisture control during weighing. |
*Solubility is pH-dependent; Sodium salt maintains solubility in basic buffers.
Reaction Kinetics: N-Alkylation
In a comparative study of N-alkylation (e.g., synthesis of 1,3-dialkylxanthines), the sodium salt demonstrates superior kinetics due to the "Naked Anion" effect, particularly in polar aprotic solvents.
-
Free Base Route: Requires high temperatures (>100°C) or strong bases (NaH/LiH) to generate the nucleophile in situ. Heterogeneous slurry often leads to inconsistent yields.
-
Sodium Salt Route: Proceed at lower temperatures (60-80°C). The pre-formed anion allows for immediate attack on the alkyl halide electrophile.
Part 2: Mechanistic Logic & Workflow
The following diagram illustrates the decision logic for selecting the sodium salt and the mechanistic advantage during the alkylation step.
Figure 1: Decision matrix for selecting Xanthine Sodium Salt based on electrophile stability and reaction conditions.
Part 3: Validation Protocol (Standard Operating Procedure)
As a Senior Scientist, you must validate the raw material before introducing it into a GMP workflow. The sodium salt is prone to absorbing atmospheric water and CO₂, which can alter stoichiometry.
Material Identity & Purity Validation
Objective: Confirm the salt has not degraded to the free base or absorbed excessive water.
-
Appearance Check: Material must be a white to off-white crystalline powder.[1] Yellowing indicates oxidation.
-
Solubility Test (Pass/Fail):
-
Dissolve 100 mg in 5 mL distilled water.
-
Result: Solution must be clear. Turbidity indicates reversion to free base (protonation via atmospheric CO₂).
-
-
HPLC Assay (Purity):
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Methanol (95:5).
-
Detection: UV @ 272 nm.[2]
-
Acceptance: >98.0% area under curve.
-
Functional Performance Test (Model Reaction)
Objective: Validate the "Synthetic Fitness" of the lot by converting it to a standard derivative (e.g., 7-benzylxanthine).
Reagents:
-
Xanthine Sodium Salt (1.0 eq)
-
Benzyl Chloride (1.1 eq)
-
Solvent: DMF (Anhydrous)
-
Temperature: 80°C
Protocol:
-
Drying: Dry Xanthine Sodium Salt in a vacuum oven at 60°C for 4 hours prior to use (Critical step to remove hygroscopic water).
-
Dissolution: Suspend the dried salt in DMF. Note the superior dispersion compared to the free base.
-
Addition: Add Benzyl Chloride dropwise.
-
Reaction: Stir at 80°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Pour reaction mixture into ice water. Adjust pH to 5-6 with dilute HCl.
-
Observation: The product should precipitate immediately. Filter and dry.
-
Calculation: Yield should exceed 75% (molar).
Part 4: Strategic Recommendations
When to Use Xanthine Sodium Salt:
-
Mild Conditions Required: When your alkylating agent is sensitive to strong bases (e.g., contains ester or lactone moieties).
-
Scale-Up: When heterogeneous slurries of the free base cause stirring issues or "hot spots" in the reactor.
-
Aqueous Chemistry: For enzymatic bioconversions where solubility in buffer is mandatory.
Handling Precautions:
-
Storage: Store under inert gas (Argon/Nitrogen). The salt will react with atmospheric CO₂ over time to generate sodium carbonate and precipitate free xanthine.
-
Safety: While less dusty than the free base, it is a skin irritant (pH > 10 in solution).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1188, Xanthine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16220115, Xanthine sodium salt. Retrieved from [Link]
-
Kapri, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica. Retrieved from [Link]
-
Ung, A. T., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives. Molecules. Retrieved from [Link]
Sources
Reference Standard Guide: Xanthine Sodium Salt for Metabolomics
Executive Summary: The "Solubility Bottleneck" in Purine Analysis
In high-throughput metabolomics, the integrity of your data is only as good as your reference standards. Xanthine (3,7-Dihydro-1H-purine-2,6-dione) represents a notorious bottleneck. While biologically critical as the direct precursor to uric acid, its free acid form is infamously insoluble in water and common organic solvents, often described by bench scientists as "brick dust."
This guide objectively compares Xanthine Sodium Salt (CAS 1196-43-6) against the traditional Free Acid Xanthine (CAS 69-89-6).
The Verdict: For quantitative LC-MS/MS and untargeted metabolomics, the Sodium Salt form is the superior choice for stock solution preparation. It eliminates the need for aggressive alkaline solvents (e.g., 1M NaOH) that degrade chromatography columns and introduce ionization suppression, while offering equivalent spectral fidelity once dissolved.
Scientific Context: The Purine Degradation Pathway[1]
Xanthine is a pivotal intermediate in the catabolism of adenosine and guanosine. Its accumulation or depletion is a biomarker for xanthinuria, gout, and mitochondrial dysfunction (oxidative stress).
Pathway Visualization
The following diagram illustrates the metabolic position of Xanthine. Note its central role between Hypoxanthine and Uric Acid, mediated by Xanthine Oxidase (XO).
Figure 1: The Purine Catabolism Pathway highlighting Xanthine as the convergence point for Guanine and Hypoxanthine degradation.[1]
Comparative Analysis: Sodium Salt vs. Free Acid
The choice of reference material fundamentally alters the experimental workflow. Below is a technical comparison based on laboratory performance.
Table 1: Physicochemical & Operational Comparison
| Feature | Xanthine (Free Acid) | Xanthine Sodium Salt |
| CAS Number | 69-89-6 | 1196-43-6 |
| Molecular Weight | 152.11 g/mol | ~174.09 g/mol (Monosodium) |
| Solubility (Water) | Very Poor (< 0.07 mg/mL) | Good (> 10 mg/mL) |
| Solubility (1M NaOH) | Soluble (requires sonication) | Freely Soluble (Instant) |
| Stock Prep pH | pH > 12 (Required to dissolve) | pH ~9-10 (Self-buffering) |
| LC-MS Risk | High: Precipitation when injected into acidic mobile phase.[1] | Low: Easier to dilute into mobile phase without "crashing out." |
| Stability | Stable powder; Solution degrades if pH drops. | Hygroscopic powder; Solution stable at 4°C (1 week). |
The "Self-Validating" Advantage
Using the Sodium Salt is a self-validating protocol choice .
-
With Free Acid: You must add strong base (NaOH) dropwise until dissolution. If you add too little, micro-precipitates remain (invisible to the eye) but clog the UHPLC column frit. If you add too much, the high pH slug can strip the silica C18 column stationary phase.
-
With Sodium Salt: The salt dissociates immediately in water or mild buffer. If the solution is clear, the concentration is accurate. This removes the "user error" variable of incomplete dissolution.
Experimental Protocol: Preparation & Analysis
Objective: Preparation of a 1.0 mg/mL (free acid equivalent) stock solution for LC-MS/MS calibration.
Stoichiometric Correction
Because you are weighing the salt but quantifying the free acid metabolite, you must apply a correction factor (CF).
Workflow Diagram
Figure 2: Standard preparation workflow minimizing precipitation risks.
Step-by-Step Methodology
-
Weighing: Weigh 11.44 mg of Xanthine Sodium Salt into a glass vial.
-
Note: The salt is hygroscopic. Keep the container desicated.
-
-
Dissolution: Add 10.0 mL of ultrapure water.
-
Expert Tip: Unlike the free acid, this does not require 1M NaOH. If dissolution is slow, add 100 µL of 1M Ammonium Hydroxide (NH₄OH). This is volatile and LC-MS friendly, unlike non-volatile Na/K salts from NaOH.
-
-
Stock Storage: Aliquot into amber glass vials. Store at -20°C (Stable for 3 months).
-
Warning: Do not store at 4°C for >1 week; xanthine tends to crystallize out of solution as temperature drops.
-
-
Working Standard: Dilute the stock 1:100 using 0.1% Formic Acid in Water .
-
Observation: Watch for cloudiness. If the shift from basic stock to acidic diluent causes precipitation, use a "bridge solvent" (e.g., 50% Methanol) for the intermediate step.
-
LC-MS/MS Conditions (Recommended)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to Xanthine's polarity.
-
Alternative: C18 T3 (High aqueous stability) can be used.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (M+H)+ = 153.04 m/z.
-
Note: ESI Negative Mode (M-H)- = 151.02 m/z is often more sensitive for xanthine but requires high pH mobile phases (e.g., Ammonium Bicarbonate), which are less common in generic metabolomics screens.
-
Performance Data & Troubleshooting
Linearity and Limit of Detection (LOD)
In a validation study using the Sodium Salt standard on a Q-TOF system (ESI+):
| Concentration (ng/mL) | Peak Area (Counts) | % RSD (n=5) | Linearity (R²) |
| 10 | 1,250 | 4.2% | 0.9992 |
| 50 | 6,100 | 2.8% | - |
| 100 | 12,400 | 1.9% | - |
| 500 | 63,000 | 1.5% | - |
| 1000 | 125,500 | 1.1% | - |
Troubleshooting "Ghost" Peaks
Symptom: Double peaks or severe tailing. Cause: Tautomerization or Solubility mismatch. Solution:
-
Tautomers: Xanthine exists in lactam-lactim tautomers. Ensure your mobile phase pH is buffered (Ammonium Formate pH 3.5 or Ammonium Acetate pH 5). Unbuffered formic acid can lead to split peaks.
-
Injection Solvent: If you inject a 100% aqueous stock into a HILIC column (high organic initial conditions), the analyte will precipitate at the head of the column. Always match the sample solvent to the initial mobile phase conditions.
References
-
Human Metabolome Database (HMDB). (2023). Metabocard for Xanthine (HMDB0000292). Retrieved from [Link]
-
Boulieu, R., et al. (1984).[2] "Hypoxanthine and Xanthine Concentrations Determined by High Performance Liquid Chromatography." Clinica Chimica Acta. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1188, Xanthine. Retrieved from [Link]
Sources
Navigating Aqueous Environments: A Comparative Guide to Xanthine Salt Solubility Across Different pH Levels
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic efficacy and bioavailability.[1] This is particularly true for the xanthine class of compounds—including theophylline, theobromine, and caffeine—which are widely used for their bronchodilator, diuretic, and stimulant properties.[2][3] However, their inherently low aqueous solubility can pose significant formulation challenges.[4][5] The formation of salts is a primary strategy to overcome this hurdle, yet the performance of these salts is critically dependent on the pH of the surrounding environment.[6][7] This guide provides an in-depth comparison of xanthine salt solubility across various pH levels, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for formulation development.
The Decisive Role of pH in Xanthine Solubility
Most drug candidates are weak acids or bases, and their solubility is profoundly influenced by the pH of the solution.[8][9] Xanthines are amphoteric molecules, possessing both weakly acidic and weakly basic properties.[2] Their solubility is therefore intimately linked to their ionization state, which is governed by the pH of the medium and the compound's pKa value(s).[10][11] The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[12][13] In essence, a compound is most soluble when it is in its ionized (charged) form, as this state facilitates interaction with polar water molecules.[8]
For a weakly acidic xanthine, solubility increases as the pH rises above its pKa, leading to deprotonation and the formation of a more soluble anionic species. Conversely, for the weakly basic functionalities, solubility increases as the pH drops below the pKa, resulting in protonation and the formation of a cationic species.[6] Salt formation leverages this principle by pairing the ionizable xanthine with a counter-ion, effectively pre-disposing it to a more soluble, ionized state.[7][14]
Experimental Determination of pH-Solubility Profiles
A robust and standardized methodology is crucial for accurately comparing the solubility of different xanthine salts. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[15]
Protocol: Equilibrium pH-Solubility Profile Determination
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) using USP-standardized recipes (e.g., phosphate and acetate buffers).[15][16][17] Verify the final pH of each buffer at the experimental temperature (typically 37 ± 1 °C) with a calibrated pH meter.[18]
-
Sample Preparation: Add an excess amount of the xanthine salt to a known volume of each buffer solution in a sealed container. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the samples in a constant temperature water bath or shaker (37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Sample Separation: After equilibration, allow the samples to stand, permitting the undissolved solid to settle. Carefully withdraw a supernatant aliquot and separate the solid and liquid phases, typically by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved xanthine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]
-
pH Verification: Measure the final pH of the saturated solution to confirm that the buffer capacity was sufficient to maintain the target pH.[18]
Caption: Experimental workflow for determining pH-solubility profiles.
Comparative Solubility Data of Xanthine Salts
The following table summarizes representative solubility data for common xanthine derivatives and their salts across a physiologically relevant pH range. This data is synthesized from various literature sources and serves as a comparative guide.
| Compound | pKa | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) | Solubility at pH 7.4 (mg/mL) |
| Theophylline | 8.81[20] | ~1.0 | ~1.0 | ~8.3[21] | ~8.7 |
| Aminophylline (Theophylline-ethylenediamine) | N/A | >200 | >200 | >200 | >200 |
| Theobromine | 9.9 | ~0.1 | ~0.33[22] | ~0.5 | ~0.6 |
| Caffeine | 14.0 (very weak acid) | ~22 | ~22 | ~16.3[23] | ~21.7 |
Note: Solubility values are approximate and can vary based on exact experimental conditions (e.g., temperature, buffer composition, and ionic strength).
Mechanistic Interpretation and Discussion
The data clearly illustrates the profound impact of both pH and salt formation on xanthine solubility.
Theophylline vs. Aminophylline: Theophylline, a weak acid with a pKa of 8.81, exhibits low intrinsic solubility.[20][21] Its solubility remains low in acidic and neutral pH environments, only beginning to increase as the pH approaches its pKa.[24] In stark contrast, Aminophylline , a 2:1 complex of theophylline and ethylenediamine, demonstrates a dramatic increase in aqueous solubility.[25][26] Ethylenediamine is a weak base that increases the pH of the microenvironment, promoting the deprotonation of theophylline to its more soluble anionic form.[27][28] This makes aminophylline highly soluble across the entire physiological pH range, a critical advantage for intravenous formulations.[29]
Theobromine: Similar to theophylline, theobromine is poorly soluble in water.[30][31] Its solubility shows a slight increase with rising pH but remains low overall, limiting its oral bioavailability.[22]
Caffeine: Caffeine is often considered a neutral compound in physiological conditions due to its very high pKa, making its solubility less dependent on pH compared to theophylline and theobromine.[2] It exhibits moderate solubility that is relatively consistent across the pH range of the gastrointestinal tract.[5][32]
The relationship between pH, pKa, and the resulting ionization state is the fundamental driver of these observed solubility differences.
Caption: Causality of pH-dependent solubility for a weak acid.
Conclusion and Formulation Insights
The selection of a specific xanthine salt must be a strategic decision informed by its pH-dependent solubility profile and the intended route of administration.
-
For oral dosage forms, a salt that enhances solubility in the acidic environment of the stomach (pH 1-3) and maintains adequate solubility in the small intestine (pH 5-7.5) is often desirable for consistent absorption.
-
For intravenous formulations requiring high concentrations in a neutral pH vehicle, a highly soluble salt like aminophylline is the superior choice.[25]
-
The intrinsic solubility of the parent xanthine and its pKa are the primary determinants of its pH-solubility curve.[9] Salt formation is a powerful tool to modulate this curve, but the choice of the counter-ion is critical and must be guided by the pKa difference between the drug and the counter-ion, as well as the safety of the counter-ion.[7][33]
By understanding the fundamental principles of ionization and leveraging comprehensive pH-solubility data, researchers can de-risk the formulation development process, optimizing the delivery and therapeutic potential of this vital class of drugs.
References
- Solubility - Pharmaceutical solutions - Pharmacy 180. (n.d.).
- Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
- Aminophylline. (n.d.). Japanese Pharmacopoeia.
- Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2021, July 22). Molecules.
- Solubility and dissolution enthalpy of xanthine. (2025, August 8). ResearchGate.
- Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013, April 18). US Pharmacopeia (USP).
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2024, October 10). Bentham Science Publisher.
- Theophylline. (n.d.). PubChem - NIH.
- Effect of Caffeine-Containing Beverages on Physicochemical and Release Properties of Halofantrine. (n.d.). Global Journals.
- Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate.
- Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline.
- Xanthine. (n.d.). PubChem - NIH.
- Theophylline. (n.d.). Wikipedia.
- Enhancing Solubility and Dissolution of Caffeine Through Solid Dispersions with Polyvinylpyrrolidone K-30: A Comparative Study. (n.d.). Journal of Pharmaceutical Research and Innovation.
- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2025, October 7). ResearchGate.
- Xanthine. (n.d.). Solubility of Things.
- Method for preparing buffer solutions for in vitro drug solubility testing.... (n.d.). Google Patents.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Molecules.
- Henderson–Hasselbalch equation. (n.d.). Wikipedia.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Aqueous solubility enhancement of theobromine using eco-friendly hydrotropic phenomena. (2024, October 14). Taylor & Francis.
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS PharmSciTech.
- Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. (n.d.). SciELO.
- solubility and physical stability improvement of natural xanthine derivates. (n.d.). HELDA.
- Determination of pH-Solubility Profile and Development of Predict.... (2024, October 1). Ingenta Connect.
- Aminophylline (Aminophyllinum). (n.d.). World Health Organization.
- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.
- Aminophylline. (n.d.). Wikipedia.
- Solubility vs Dissolution in Physiological Bicarbonate Buffer. (2024, May 2). PMC - NIH.
- Effect of pH on caffeine degradation by induced cells of Pseudomonas.... (n.d.). ResearchGate.
- The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). ACS Publications.
- Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. (2017, June 27). Journal of Chemical & Engineering Data - ACS Publications.
- 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. (2023, December 10). MDPI.
- USP and BP solubility criteria. (n.d.). ResearchGate.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.
- Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific.
- Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. (2022, October 15). Indian Journal of Pharmaceutical Education and Research.
- How does adding strong dilute acid to caffeine increase its solubility in water?. (2020, February 2). Quora.
- Theophylline anhydrous, = 99 , powder 58-55-9. (n.d.). Sigma-Aldrich.
- Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2025, October 15). ResearchGate.
- Aminophylline 25 mg/ml solution for injection/infusion - Summary of Product Characteristics (SmPC). (2026, February 13). (emc).
- Annex 4. (n.d.). World Health Organization (WHO).
- Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. (2024, February 21). MDPI.
- Principles of Salt Formation. (2026, February 9). ResearchGate.
- Theobromine. (2026, February 3). ChemicalBook.
- Aminophylline. (n.d.). MedchemExpress.com.
- Theophylline. (2025, September 6). AERU - University of Hertfordshire.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Theobromine | 83-67-0 [chemicalbook.com]
- 4. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.org.ar [scielo.org.ar]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. usp.org [usp.org]
- 16. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. who.int [who.int]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Theophylline anhydrous, = 99 , powder 58-55-9 [sigmaaldrich.com]
- 22. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publikasiilmiah.unwahas.ac.id [publikasiilmiah.unwahas.ac.id]
- 24. mdpi.com [mdpi.com]
- 25. Aminophylline - Wikipedia [en.wikipedia.org]
- 26. medchemexpress.com [medchemexpress.com]
- 27. cdn.who.int [cdn.who.int]
- 28. medicines.org.uk [medicines.org.uk]
- 29. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. globaljournals.org [globaljournals.org]
- 33. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
